molecular formula C17H20N2O2 B14181935 N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833456-03-4

N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide

Cat. No.: B14181935
CAS No.: 833456-03-4
M. Wt: 284.35 g/mol
InChI Key: RFVUXLHVZISRSY-UHFFFAOYSA-N
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Description

N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further connected to a methylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates to yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound. The major products formed from these reactions can include various substituted pyridine derivatives and amides .

Mechanism of Action

The mechanism of action of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in the development and progression of certain types of leukemia . By inhibiting these pathways, the compound can induce proapoptotic effects on leukemia cells, leading to their death and potentially reducing the progression of the disease.

Properties

CAS No.

833456-03-4

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[[6-(3-methoxyphenyl)pyridin-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C17H20N2O2/c1-12(2)17(20)18-11-14-7-5-9-16(19-14)13-6-4-8-15(10-13)21-3/h4-10,12H,11H2,1-3H3,(H,18,20)

InChI Key

RFVUXLHVZISRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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